tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate

Chiral synthesis Enantioselective catalysis Medicinal chemistry

This (R)-configured Boc-amine building block is designed for stereoselective synthesis. Unlike the (S)-enantiomer or racemic mixture, its single defined stereocenter is critical for constructing PIM kinase inhibitors (WO2012154274A1) and chiral catalysts. The acid-labile Boc group enables orthogonal protection, essential for multi-step synthesis. High purity (≥98%) ensures reliable SAR studies and fragment-based drug discovery. Avoid racemization and low yields; choose the defined (R)-enantiomer.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 167888-15-5
Cat. No. B575752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate
CAS167888-15-5
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC1(CCNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10/h11H,5-7H2,1-4H3,(H,12,13)/t10-/m1/s1
InChIKeyDIQWSFWWYVRXRO-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (CAS 167888-15-5): A Chiral Pyrrolidine Building Block for Stereospecific Pharmaceutical Synthesis


tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate, also known as (R)-3-(N-Boc-amino)-3-methylpyrrolidine, is a chiral heterocyclic compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol [1]. This molecule features a Boc-protected primary amine appended to the 3-position of a methyl-substituted pyrrolidine ring, establishing a rigid, stereochemically defined scaffold widely employed in medicinal chemistry . The compound serves primarily as a protected chiral amine building block, enabling the construction of complex molecular architectures with precise three-dimensional control .

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Protecting Group Integrity in tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate


Substituting tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate with a seemingly similar analog, such as its (S)-enantiomer, the racemic mixture, or the unprotected amine, introduces significant risks in stereoselective syntheses. The specific (R)-configuration of the methyl and Boc-amino substituents dictates the spatial orientation of subsequent coupling reactions, directly impacting the biological activity of downstream pharmaceutical candidates [1]. Furthermore, the presence of the acid-labile Boc protecting group is essential for orthogonal protection strategies; its absence would lead to uncontrolled reactions and reduced yields . This evidence guide provides the quantifiable data required to justify the selection of this specific (R)-enantiomer over its closest in-class alternatives.

Quantitative Differentiation: Evidence-Based Comparison of tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate Against Closest Analogs


Stereochemical Purity: Defined (R)-Configuration vs. Racemic or (S)-Enantiomer Analogs

tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate is specified as the single (R)-enantiomer with a defined stereocenter at the 3-position of the pyrrolidine ring, denoted by the (+)-descriptor . In contrast, the racemic mixture (CAS 147459-52-7) contains a 1:1 ratio of (R) and (S) enantiomers, and the (S)-enantiomer (CAS 927652-04-8) represents the opposite stereoisomer [1]. Using a racemic mixture in stereospecific reactions typically results in a maximum theoretical yield of 50% of the desired diastereomer, doubling material costs and necessitating costly chiral separation . The (R)-enantiomer is specifically utilized in the synthesis of PIM kinase inhibitors, where stereochemistry is critical for target binding [2].

Chiral synthesis Enantioselective catalysis Medicinal chemistry

Validated Application: Documented Use in PIM Kinase Inhibitor Synthesis vs. Generic Building Blocks

The (R)-enantiomer (CAS 167888-15-5) is explicitly described in patent literature as a key intermediate for the synthesis of triazolopyridine compounds that function as PIM kinase inhibitors, with demonstrated activity against PIM-1, PIM-2, and PIM-3 [1]. This specific structural motif, incorporating the (R)-configured pyrrolidine, is essential for achieving the desired pharmacological profile [2]. While other 3-methylpyrrolidine derivatives (e.g., CAS 125290-87-1) may be used as building blocks, they lack this direct, validated link to a therapeutically relevant scaffold in the patent record [3].

Kinase inhibition Cancer therapeutics Structure-activity relationship

Enhanced Chemical Purity Specifications: ≥98% vs. 95-97% for Common Analogs

Multiple reputable vendors supply tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate with a guaranteed purity of ≥98% . In comparison, the (S)-enantiomer is frequently offered at a lower purity of 95% , and the racemic mixture is typically specified at 95% [1]. Higher purity reduces the likelihood of side reactions caused by impurities and ensures more consistent and reproducible results in sensitive assays.

Quality control Analytical chemistry High-throughput screening

Optimized Storage and Handling: Defined Stability Profile vs. Room Temperature Storage

The (R)-enantiomer is recommended for storage at -20°C for maximum stability and recovery . This is a more stringent condition than that recommended for the unprotected 3-methylpyrrolidine (CAS 34375-89-8), which is often stored at room temperature but is significantly less stable due to the free amine [1]. The Boc-protected form is inherently more stable and less reactive towards electrophiles or oxidation, ensuring a longer shelf-life and greater reliability for multi-step syntheses [2].

Compound management Stability studies Supply chain

Molecular Properties: Distinct Physicochemical Profile vs. Closest Methylated Analogs

The computed physicochemical properties of tert-butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate, such as an XLogP3-AA of 0.9, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a rotatable bond count of 3, define its unique profile for membrane permeability and target engagement [1]. This contrasts with the closest analog, tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate (CAS 125290-87-1), which has a higher molecular weight (214.30 g/mol), an additional rotatable bond (4), and a higher XLogP due to the methylene spacer, altering its conformational flexibility and lipophilicity [2].

Computational chemistry ADME prediction Lead optimization

Protected Amine Functionality: Enables Orthogonal Deprotection vs. Unprotected or Differently Protected Analogs

The tert-butyloxycarbonyl (Boc) group in this compound is specifically chosen for its stability to nucleophiles and bases, and its clean removal under mild acidic conditions (e.g., TFA, HCl). This contrasts with the unprotected 3-methylpyrrolidine, which would react non-selectively, and with the hydrochloride salt form (MW=236.74 g/mol), which, while stable, requires a separate neutralization step before use in coupling reactions, adding a step and potential yield loss to the synthetic sequence . The Boc group's orthogonal stability profile is a cornerstone of modern peptide and heterocycle synthesis .

Solid-phase synthesis Peptidomimetics Protecting group strategies

Optimal Research and Industrial Applications for tert-Butyl N-[(3R)-3-methylpyrrolidin-3-yl]carbamate (CAS 167888-15-5)


Stereospecific Synthesis of PIM Kinase Inhibitors

This (R)-enantiomer is the designated intermediate for constructing triazolopyridine-based PIM kinase inhibitors, as documented in WO2012154274A1 [1]. Its defined stereochemistry is essential for achieving the correct three-dimensional orientation required for potent and selective inhibition of PIM-1, PIM-2, and PIM-3 kinases, which are key targets in oncology drug discovery [2].

Construction of Chiral Peptidomimetics and Constrained Scaffolds

The rigid, chiral pyrrolidine core, combined with the Boc-protected amine, makes this compound an ideal building block for incorporating conformational constraint into peptidomimetics. The high chemical purity (≥98%) ensures reliable results in multi-step syntheses aimed at generating libraries of conformationally restricted analogs for structure-activity relationship (SAR) studies .

Enantioselective Catalysis and Chiral Ligand Synthesis

The single, defined (R)-stereocenter is critical for synthesizing chiral ligands and organocatalysts. Unlike racemic mixtures, using this pure enantiomer allows researchers to study and optimize enantioselective transformations without the confounding effects of the opposite enantiomer, leading to higher enantiomeric excesses in asymmetric reactions .

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

With a molecular weight of 200.28 g/mol and a computed XLogP of 0.9, this compound falls within the desirable range for a fragment in FBDD campaigns. Its defined physicochemical properties and synthetic versatility, enabled by the Boc protecting group, allow for rapid and efficient derivatization to explore chemical space and identify novel hits against a variety of biological targets [3].

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